N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5868-20-2
VCID: VC10840957
InChI: InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16)
SMILES: COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br
Molecular Formula: C13H12BrNO3S
Molecular Weight: 342.21 g/mol

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide

CAS No.: 5868-20-2

Cat. No.: VC10840957

Molecular Formula: C13H12BrNO3S

Molecular Weight: 342.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide - 5868-20-2

Specification

CAS No. 5868-20-2
Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
IUPAC Name N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16)
Standard InChI Key FREZRUDZUFXINO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br
Canonical SMILES COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene-2-carboxamide core substituted at the nitrogen atom with a 4-bromo-2,5-dimethoxyphenyl group. The bromine atom at the para position and methoxy groups at the 2- and 5-positions of the phenyl ring contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions .

Physicochemical Parameters

Key properties include:

  • Density: 1.541g/cm31.541 \, \text{g/cm}^3

  • Boiling Point: 364.2C364.2^\circ\text{C} at 760 mmHg

  • Refractive Index: 1.6421.642

  • Flash Point: 174.1C174.1^\circ\text{C}

  • Vapor Pressure: 1.71×105mmHg1.71 \times 10^{-5} \, \text{mmHg} at 25C25^\circ\text{C} .

These properties suggest moderate thermal stability and low volatility, making it suitable for high-temperature synthetic applications.

Synthetic Methodologies

Condensation Reactions

A common route involves the condensation of 5-bromothiophene-2-carboxylic acid with 4-bromo-2,5-dimethoxyaniline. Titanium tetrachloride (TiCl4\text{TiCl}_4) and pyridine are often employed as catalysts, yielding the target compound with efficiencies up to 75% . For example:

5-Bromothiophene-2-carboxylic acid+4-Bromo-2,5-dimethoxyanilineTiCl4,pyridineN-(4-Bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide\text{5-Bromothiophene-2-carboxylic acid} + \text{4-Bromo-2,5-dimethoxyaniline} \xrightarrow{\text{TiCl}_4, \text{pyridine}} \text{N-(4-Bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide}

Suzuki-Miyaura Cross-Coupling

Modifications to the phenyl ring can be achieved via Suzuki coupling. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide—a structural analog—was synthesized using Pd(PPh3_3)4_4 as a catalyst, demonstrating the adaptability of this scaffold for functionalization .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT analyses of analogous thiophene-2-carboxamides reveal critical electronic parameters:

CompoundEHOMOE_{\text{HOMO}} (eV)ELUMOE_{\text{LUMO}} (eV)ΔE\Delta E (eV)Hyperpolarizability (βo\beta_o, a.u.)
4a-6.781-1.9584.8232700.54
4b-6.770-2.0064.7634139.08

These data highlight narrow HOMO-LUMO gaps (ΔE4.34.8eV\Delta E \approx 4.3–4.8 \, \text{eV}) and significant nonlinear optical (NLO) activity, suggesting utility in photonic materials .

Spectroscopic Characterization

  • IR: Strong absorption bands at 16501680cm11650–1680 \, \text{cm}^{-1} confirm the carboxamide (C=O\text{C=O}) stretch.

  • 1H NMR^1\text{H NMR}: Signals at δ3.84.0ppm\delta 3.8–4.0 \, \text{ppm} correspond to methoxy protons, while aromatic protons resonate between δ6.97.5ppm\delta 6.9–7.5 \, \text{ppm} .

Toxicity and Metabolic Considerations

While direct toxicity data for this compound are scarce, structurally related phenethylamines like 2C-B undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid . Interspecies variations in hepatic metabolism (e.g., demethylation in mice vs. humans) underscore the need for species-specific toxicological profiling .

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